(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 344912-39-6
VCID: VC21331478
InChI: InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
SMILES: CC1=CC(=NN1CC(=O)O)[N+](=O)[O-]
Molecular Formula: C6H7N3O4
Molecular Weight: 185.14 g/mol

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS No.: 344912-39-6

Cat. No.: VC21331478

Molecular Formula: C6H7N3O4

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid - 344912-39-6

Specification

CAS No. 344912-39-6
Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
IUPAC Name 2-(5-methyl-3-nitropyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Standard InChI Key LBYOSHLKRWXEKE-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC(=O)O)[N+](=O)[O-]
Canonical SMILES CC1=CC(=NN1CC(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, also known as 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, is a heterocyclic compound containing a substituted pyrazole ring. This compound is registered with the Chemical Abstracts Service (CAS) under the number 344912-39-6 .

Molecular Information and Chemical Identifiers

The compound exhibits a well-defined molecular structure characterized by a pyrazole core with specific functional group substitutions. The comprehensive chemical identifiers are presented in Table 1.

Table 1. Chemical Identifiers for (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

IdentifierValue
CAS Number344912-39-6
Molecular FormulaC₆H₇N₃O₄
Molecular Weight185.14 g/mol
InChIInChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyLBYOSHLKRWXEKE-UHFFFAOYSA-N
SMILESOC(=O)Cn1nc(cc1C)N+[O-]
European Community (EC) Number800-708-7

Structural Characteristics

The structure of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid features a pyrazole ring with three key substitutions:

  • A methyl group at the 5-position

  • A nitro group at the 3-position

  • An acetic acid moiety attached to the nitrogen atom at the 1-position

This arrangement creates a molecule with distinctive chemical properties influenced by both the electron-withdrawing nitro group and the acidic carboxyl functionality .

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data is limited in the available literature, (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically exists as a solid at room temperature. Based on its structure and functional groups, it likely exhibits the following characteristics:

  • Physical state: Solid at ambient temperature

  • Solubility: Moderate solubility in polar organic solvents; limited water solubility due to the hydrophobic methyl group balanced by the hydrophilic carboxylic acid moiety

  • Storage recommendation: Should be stored under refrigeration conditions for optimal stability

Chemical Properties and Reactivity

The chemical reactivity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is primarily determined by its three functional groups:

  • Carboxylic Acid Group: Participates in typical carboxylic acid reactions including esterification, amidation, and reduction reactions

  • Nitro Group: Susceptible to reduction to form amino derivatives; can participate in nucleophilic substitution reactions

  • Pyrazole Ring: Exhibits aromatic character with potential for electrophilic substitution reactions; the nitrogen atoms can coordinate with metal ions

Synthetic Methods and Preparation

General Synthetic Routes

The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves a multi-step approach with three key stages:

  • Formation of the pyrazole core: Construction of the 5-methylpyrazole through condensation reactions between hydrazine and appropriate β-dicarbonyl compounds

  • Nitration: Introduction of the nitro group at the 3-position using suitable nitrating agents

  • N-alkylation: Attachment of the acetic acid moiety at the N-1 position through reaction with haloacetic acid derivatives

Specific Reaction Pathways

A proposed synthetic pathway for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid includes:

  • Pyrazole Formation: Reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate to yield 5-methylpyrazole

  • Nitration: Treatment of 5-methylpyrazole with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position

  • N-Alkylation: Reaction of 5-methyl-3-nitropyrazole with chloroacetic acid in the presence of a base like potassium carbonate to attach the acetic acid functionality

Alternative Synthetic Approaches

An alternative approach may involve oxidation of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol to the corresponding acetic acid derivative. This route utilizes oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

Chemical Reactions and Transformations

Functional Group Transformations

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical transformations based on its functional groups:

Carboxylic Acid Reactions

  • Esterification: Reaction with alcohols to form corresponding esters (e.g., ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate)

  • Amidation: Formation of amide derivatives through reaction with amines

  • Reduction: Conversion to alcohols (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol) using reducing agents

Nitro Group Transformations

  • Reduction: Conversion to amino derivatives using hydrogen with palladium catalyst or other reducing agents

  • Displacement: Potential substitution under specific conditions

Pyrazole Ring Modifications

  • Electrophilic Substitutions: Reactions at available positions (primarily C-4) on the pyrazole ring

  • Bromination: Formation of 4-bromo derivatives (e.g., (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)

Major Reaction Products

Key derivatives that can be synthesized from (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid include:

  • Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Formed through esterification with ethanol

  • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol: Produced by reduction of the carboxylic acid group

  • 2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetic acid: Formed by selective reduction of the nitro group

  • (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Created through bromination at the 4-position of the pyrazole ring

Applications and Research Significance

Synthetic Chemistry Applications

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid serves as a valuable building block in synthetic organic chemistry:

  • Precursor for complex heterocycles: Used in the synthesis of more elaborate heterocyclic systems

  • Functional group manipulation: Provides a platform for diverse functional group transformations

  • Scaffold diversification: Enables creation of compound libraries for structure-activity relationship studies

Research Applications

In scientific research, this compound has several applications:

  • Medicinal chemistry: As a scaffold for developing potential therapeutic agents

  • Materials science: For creating novel materials with specific electronic or optical properties

  • Synthetic methodology development: As a model compound for studying reaction mechanisms and developing new synthetic methods

Hazard StatementCodeDescriptionClassification Percentage
H302Acute Toxicity, OralHarmful if swallowed33.3%
H315Skin Corrosion/IrritationCauses skin irritation66.7%
H319Eye IrritationCauses serious eye irritation66.7%
H335STOT SE 3May cause respiratory irritation66.7%

Recommended Precautionary Measures

When handling (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, the following precautions are recommended:

  • Personal protective equipment: Use appropriate gloves, eye protection, and laboratory coats

  • Engineering controls: Work in well-ventilated areas or under a fume hood

  • Storage: Store in tightly closed containers in cool, refrigerated conditions

  • Exposure prevention: Avoid contact with skin, eyes, and inhalation of dust or vapors

  • Emergency response: Have appropriate first-aid measures readily available

Regulatory Considerations

The compound is designated for research use only and should be handled according to standard laboratory safety protocols. Proper disposal methods should follow institutional and local regulations for chemical waste management .

Structural Analogs and Related Compounds

Structural Analogs

Several structural analogs of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid have been reported, with variations in substituents and functional groups:

Table 3. Structural Analogs of (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CompoundCAS NumberStructural Difference
(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid345637-67-4 Addition of bromine at the 4-position
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol1006950-51-1Replacement of carboxylic acid with alcohol
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate321165-21-3 Ethyl ester derivative
4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid1171922-90-9 Longer carbon chain with bromo substitution
1-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-2-one957511-87-4 Ketone derivative with different carbon chain

Structure-Activity Relationships

The biological and chemical properties of pyrazole derivatives like (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid are influenced by their substitution patterns:

  • Methyl group at C-5: Affects lipophilicity and steric properties of the molecule

  • Nitro group at C-3: Introduces electron-withdrawing characteristics and influences hydrogen bonding capabilities

  • Acetic acid moiety at N-1: Provides acidic character and opportunities for additional functionalization

  • Bromine substitution at C-4: In related compounds, increases lipophilicity and can enhance certain biological activities

The comparison of these analogs provides valuable insights for medicinal chemistry and structure optimization efforts.

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